Physicochemical Differentiation: Molecular Weight and Lipophilicity Versus In-Class PDE4B Leads
The target compound has a molecular weight of 285.37 g/mol (C₁₅H₁₅N₃OS) [1], which is substantially lower than the lead PDE4B inhibitor 11h (molecular weight > 350 g/mol) from the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series [2]. While direct logP or solubility data for the target compound are not publicly available, its lower molecular weight and reduced hydrogen-bond donor count (1 HBD) compared to 11h (2 HBD) suggest potential advantages in passive permeability and CNS penetration if target engagement warrants it. However, absence of experimental PK data precludes definitive superiority claims.
| Evidence Dimension | Molecular weight (MW) and hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | MW = 285.37 g/mol; HBD = 1 |
| Comparator Or Baseline | Compound 11h (PDE4B inhibitor lead): MW > 350 g/mol; HBD = 2 (estimated from structure) |
| Quantified Difference | MW reduction of >65 g/mol; one fewer HBD |
| Conditions | Calculated from chemical structures; no experimental PK data available for target compound |
Why This Matters
Lower molecular weight and reduced hydrogen-bond donor count are generally associated with improved membrane permeability, which is critical for intracellular and CNS targets; this physicochemical differentiation may guide selection in early-stage CNS drug discovery programs.
- [1] Kuujia.com. Cas no 1788770-24-0 (N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)thiophene-2-carboxamide). https://www.kuujia.com View Source
- [2] Vadukoot, A. K.; Sharma, S.; Aretz, C. D.; Kumar, S.; Gautam, N.; Alnouti, Y.; Aldrich, A. L.; Heim, C. E.; Kielian, T.; Hopkins, C. R. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett. 2020, 11 (3), 340–345. DOI: 10.1021/acsmedchemlett.9b00369. View Source
